

# Tivozanib real-world evidence FAERS adverse event analysis

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## Compound Focus: Tivozanib

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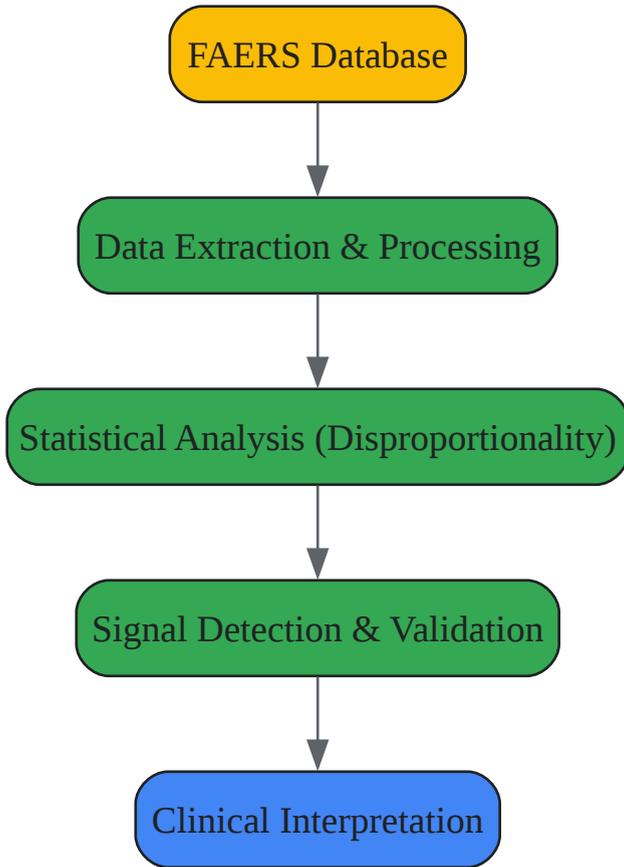
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## FAERS Analysis of Tivozanib: Methodology Overview

The real-world disproportionality analysis identified and quantified significant adverse events associated with **Tivozanib**. The table below outlines the core methodologies used in the study [1].

Aspect	Description
Data Source	FDA Adverse Event Reporting System (FAERS)
Study Period	January 2021 - December 2023 [1]
Case Selection	Reports where Tivozanib was listed as the "Primary Suspect" drug [1]
Statistical Methods	Reporting Odds Ratio (ROR), Proportional Reporting Ratio (PRR), Bayesian Confidence Propagation Neural Network (BCPNN), Multi-item Gamma Poisson Shrinker (MGPS) [1]
Signal Criteria	AE signal was considered significant only if it met the thresholds for all four algorithms simultaneously [1]

The workflow for data extraction and analysis in such pharmacovigilance studies typically follows a structured process to ensure robustness.



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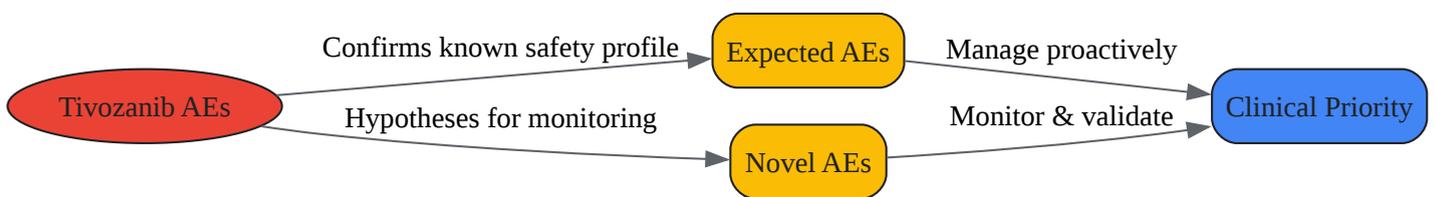
## Key Adverse Events and Clinical Characteristics

The analysis of 1,366 reports of **Tivozanib**-associated AEs identified 94 significant preferred terms (PTs) [1]. The most frequently reported AEs and their timing are summarized below.

Category	Findings
Most Common AEs	Fatigue, Diarrhea, Nausea, Blood pressure increased, Decreased appetite, Dysphonia (voice impairment) [1]

Category	Findings
<b>Unexpected Significant AEs</b>	Dyspnea (shortness of breath), Constipation, Pain in extremity, Stomatitis (mouth inflammation), Palmar-plantar erythrodysesthesia syndrome (hand-foot syndrome) [1]
<b>Time to Onset (TTO)</b>	Median: 37 days (IQR: 11.75-91 days). Nearly half (46.35%) occurred within the first month of treatment initiation [1]

This pattern of AEs is consistent with the known class effects of Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors (VEGFR TKIs). The study also provides a visual representation of how these AEs are distributed and prioritized for clinical attention.



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## Key Insights for Clinical Practice

- **Safety Profile Confirmation:** The FAERS analysis validates the known safety profile of **Tivozanib** from clinical trials, with common AEs like hypertension and fatigue being manageable [1].
- **Novel Safety Signals:** The identification of unexpected AEs like dyspnea and stomatitis provides new hypotheses for clinicians to monitor in patients receiving **Tivozanib** [1].
- **Onset Timing:** The finding that many AEs occur early (median 37 days) suggests that intensive monitoring and patient education should be prioritized during the first months of therapy [1].

This FAERS data provides valuable post-marketing surveillance evidence. However, as a spontaneous reporting system, it cannot establish causal relationships, and the findings should be considered hypothesis-generating.

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## References

1. A real-world disproportionality analysis of Tivozanib data ... [frontiersin.org]

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